Cas no 311766-22-0 (2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate)

2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring both an oxadiazole core and an anilino-oxoethyl ester moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the 4-amino-1,2,5-oxadiazole (furazan) group enhances its potential as a building block for energetic materials or bioactive molecules, while the ester functionality allows for further derivatization. Its balanced polarity and stability under moderate conditions facilitate handling in synthetic applications. Researchers may explore its utility in developing novel heterocyclic frameworks or as an intermediate in targeted synthesis. Proper storage under inert conditions is recommended to maintain integrity.
2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate structure
311766-22-0 structure
Product name:2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate
CAS No:311766-22-0
MF:C11H10N4O4
MW:262.22150182724
CID:3095740
PubChem ID:684734

2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate
    • 2-anilino-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
    • 1,2,5-Oxadiazole-3-carboxylic acid, 4-amino-, 2-oxo-2-(phenylamino)ethyl ester
    • 311766-22-0
    • Oprea1_670136
    • 2-oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
    • Oprea1_745850
    • (N-phenylcarbamoyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
    • AG-205/10703015
    • EU-0051459
    • AB00091202-01
    • AKOS005615879
    • SR-01000515944-1
    • STK755625
    • (PHENYLCARBAMOYL)METHYL 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXYLATE
    • (2-anilino-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate
    • SR-01000515944
    • HMS1375A13
    • ChemDiv2_002125
    • CS-0323667
    • Inchi: InChI=1S/C11H10N4O4/c12-10-9(14-19-15-10)11(17)18-6-8(16)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H,13,16)
    • InChI Key: DSLLUURRJCNHBS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 262.07020481Da
  • Monoisotopic Mass: 262.07020481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120Ų
  • XLogP3: 1

2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394337-500mg
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
311766-22-0 98%
500mg
¥6213.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394337-2g
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
311766-22-0 98%
2g
¥11701.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394337-5g
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
311766-22-0 98%
5g
¥21746.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394337-1g
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
311766-22-0 98%
1g
¥8080.00 2024-08-02

2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate Related Literature

Additional information on 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate

Introduction to 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No: 311766-22-0)

2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate, identified by its CAS number 311766-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its anilino and amino substituents, contribute to its unique chemical properties and make it a subject of interest for further exploration.

The 1,2,5-oxadiazole core in this compound is a heterocyclic scaffold that has been extensively studied for its pharmacological effects. Oxadiazole derivatives are recognized for their ability to interact with various biological targets, making them valuable candidates for drug development. The presence of both anilino and amino functional groups enhances the compound's reactivity and potential for further chemical modifications, which is crucial in the synthesis of novel pharmaceutical agents.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. The 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate structure aligns well with this trend, as it combines the advantages of multiple pharmacophores. This compound has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The anilino moiety, in particular, is known to exhibit antioxidant and anti-inflammatory properties, while the amino group can facilitate interactions with enzymes and receptors.

One of the most compelling aspects of this compound is its versatility in drug design. The 1,2,5-oxadiazole ring serves as a stable backbone that can be modified to target specific diseases. Researchers have explored various derivatives of this core structure to optimize their pharmacokinetic profiles and bioavailability. The carboxylate group at the 3-position adds another layer of functionality, allowing for further derivatization through esterification or amidation reactions. These modifications can fine-tune the compound's solubility, metabolic stability, and binding affinity to biological targets.

The synthesis of 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the oxadiazole ring efficiently. The introduction of the anilino and amino substituents is typically achieved through nucleophilic substitution or condensation reactions. The final step often involves protecting group strategies to ensure regioselective functionalization.

Recent studies have highlighted the potential of this compound as an inhibitor of certain kinases and enzymes implicated in cancer progression. The anilino group's ability to form hydrogen bonds with polar residues in protein targets enhances its binding affinity. Additionally, the electron-withdrawing nature of the oxadiazole ring stabilizes reactive intermediates during metabolic processes, reducing the likelihood of toxicity. These properties make it an attractive candidate for further preclinical and clinical investigations.

The pharmaceutical industry has shown interest in developing small-molecule inhibitors based on oxadiazole derivatives due to their broad spectrum of biological activity. The 2-Anilino-2-oxoethyl-4-amino-1,2,5-oxadiazole-3-carboxylate structure exemplifies how structural diversity can lead to novel therapeutic agents. By leveraging computational modeling and high-throughput screening techniques, researchers can identify optimal analogs with enhanced potency and selectivity.

In conclusion, 2-Anilino-2-oxyoethyl -4-amino -1 , 25 - oxadiazole - 3 - carboxylate (CAS No: 311766 - 22 -0) represents a promising lead compound in medicinal chemistry . Its unique structural features , combined with its demonstrated biological activity , position it as a valuable asset in ongoing drug discovery efforts . Further research into its mechanism of action , pharmacokinetic properties , and potential clinical applications will be essential in determining its future role in therapeutic intervention . As synthetic methodologies continue to advance , opportunities for optimizing this compound's structure - activity relationships will emerge , paving the way for next-generation pharmaceuticals .

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